molecular formula C13H14N2O2 B6574649 ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate CAS No. 28103-60-8

ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate

Cat. No.: B6574649
CAS No.: 28103-60-8
M. Wt: 230.26 g/mol
InChI Key: CVLAFMNVFCEXAY-KHPPLWFESA-N
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Description

Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and N-methylaniline in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Various esters, amides, or thioesters depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the formulation of adhesives, coatings, and sealants due to its rapid polymerization properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active aniline derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate.

    N-methylaniline: Another precursor used in the synthesis.

    Methyl cyanoacrylate: A similar cyanoacrylate compound used in adhesives.

Uniqueness

This compound is unique due to the presence of both the cyano and ester groups, which provide a combination of reactivity and stability. The N-methylanilino group adds further complexity and potential for bioactivity, distinguishing it from simpler cyanoacrylates.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(N-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(9-14)10-15(2)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLAFMNVFCEXAY-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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